(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-7-1-6(2-7)3-11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFMKHDNXYOYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN2C=NC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Triazole Group: The triazole moiety is introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Amination: The amine group is introduced through reductive amination or nucleophilic substitution.
Formation of the Dihydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and click chemistry steps, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to a more saturated heterocycle.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated heterocycles.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is its potential as an antimicrobial agent. Compounds containing the triazole ring are well-known for their antifungal and antibacterial properties. Research has demonstrated that derivatives of triazole compounds exhibit significant activity against various pathogens, including fungi and bacteria. For instance, studies have shown that triazole derivatives can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa, suggesting a promising application in treating bacterial infections .
Anticancer Properties
Recent investigations into the anticancer potential of triazole derivatives have revealed their ability to inhibit tumor cell proliferation. In vitro studies have indicated that certain triazole compounds can significantly reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal cancer). The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .
Pest Control
The compound also shows promise in agricultural applications, particularly as a pesticide. Triazole derivatives have been reported to possess fungicidal properties that can effectively control phytopathogenic microorganisms. This is crucial for protecting crops from diseases caused by fungi and other pathogens. The efficacy of these compounds in agricultural settings could lead to their use as environmentally friendly alternatives to conventional pesticides .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria at concentrations lower than those required for commonly used antibiotics. This suggests its potential role in developing new antimicrobial therapies .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers evaluated the effects of several triazole derivatives on different cancer cell lines. The findings revealed that this compound induced apoptosis in MDA-MB-231 cells with an IC50 value comparable to established anticancer drugs. This positions the compound as a strong candidate for further preclinical development .
Mechanism of Action
The mechanism of action of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine: The free base form without the dihydrochloride salt.
(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-ol: An alcohol derivative.
(1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-carboxylic acid: A carboxylic acid derivative.
Uniqueness
The dihydrochloride salt form of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine is unique due to its enhanced solubility and stability, which can be advantageous in both research and industrial applications. The presence of the triazole ring also imparts unique electronic properties that can influence its reactivity and interactions with biological targets.
Biological Activity
(1R,3R)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a compound of interest due to its potential biological activities. The structure includes a cyclobutane ring and a triazole moiety, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a cyclobutane ring with a triazole substituent that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Antimicrobial Activity : The triazole group is known for its antifungal properties. Compounds containing triazoles have been shown to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
Anticancer Potential : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Neuroprotective Effects : Research indicates that compounds with similar structures may offer neuroprotection through antioxidant mechanisms and modulation of neurotransmitter systems.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of fungal growth | |
| Anticancer | Induction of apoptosis in specific cancer lines | |
| Neuroprotective | Reduction in oxidative stress markers |
Case Studies
Several case studies have investigated the biological activity of triazole derivatives, including this compound:
Case Study 1: Antifungal Activity
In a controlled study, the compound demonstrated significant antifungal activity against Candida albicans, showing a minimum inhibitory concentration (MIC) comparable to established antifungal agents. The mechanism involved disruption of ergosterol biosynthesis, which is critical for fungal cell membrane integrity.
Case Study 2: Cancer Cell Apoptosis
A study involving various cancer cell lines revealed that treatment with this compound led to increased levels of caspase activation and PARP cleavage, indicating the induction of apoptosis. This suggests potential utility in cancer therapy.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with other antifungal agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant strains.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses in animal models. Further studies are needed to fully establish long-term safety and potential side effects.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good oral bioavailability and moderate half-life, making it a candidate for further development in oral formulations.
Q & A
Q. What are the recommended synthetic routes for (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride?
Methodological Answer: The compound can be synthesized via a one-pot reaction using NaOH as a base to facilitate cyclization and triazole ring formation, as demonstrated in analogous triazole derivatives . Microwave-assisted synthesis under controlled temperature (80–120°C) and irradiation (300–500 W) may improve yield and reduce reaction time, as shown in similar 1,2,4-triazole syntheses . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm stereochemistry and proton environments, comparing shifts to DFT-calculated values .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (M+H⁺ expected m/z ~228.7) .
Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC every 7 days. For thermal stability, use thermogravimetric analysis (TGA) at 10°C/min up to 300°C under nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions between experimental and theoretical NMR/IR data may arise from solvent effects or conformational flexibility. Address this by:
Q. What computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., fungal CYP51 for triazole antifungals). Set grid parameters to cover the active site, and validate with known inhibitors .
- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess binding stability and free energy (MM-PBSA) .
Q. How can in vitro assays differentiate the compound’s biological activity from structurally similar triazole derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Compare IC₅₀ values against Candida albicans CYP51 using fluconazole as a control. Use microplate readers to measure absorbance at 450 nm for NADPH depletion .
- Cytotoxicity Screening : Test against human hepatocyte (HepG2) lines via MTT assay, ensuring dose ranges (1–100 µM) and 48-hour incubation .
Q. What experimental designs evaluate the compound’s environmental fate and ecological risks?
Methodological Answer:
- Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) for 24 hours; quantify residual compound via LC-MS and identify degradation products .
- Soil Sorption Tests : Use batch equilibrium method with OECD guidelines. Calculate Kd values using HPLC to measure compound concentration in soil supernatants .
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers; optimize flow rate (0.8 mL/min) for baseline resolution .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization steps, monitoring enantiomeric excess (ee) via polarimetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
